

CAS number and chemical structure of Fluralaner-d5

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Compound of Interest

Compound Name: Fluralaner-d5

Cat. No.: B15559200

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In-Depth Technical Guide to Fluralaner-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Fluralaner-d5**, a deuterated isotopologue of the potent insecticide and acaricide, Fluralaner. Given its typical application as an internal standard in quantitative analytical studies, this document focuses on its chemical properties and its use in robust analytical methodologies.

Chemical Identity and Structure

Fluralaner-d5 is a stable, isotopically labeled version of Fluralaner, where five hydrogen atoms have been replaced with deuterium. This substitution makes it an ideal internal standard for mass spectrometry-based quantification of Fluralaner in complex biological and environmental matrices.

While a specific CAS number for **Fluralaner-d5** is not consistently reported across chemical suppliers, one vendor lists the molecular formula as $C_{22}H_{12}D_5Cl_2F_6N_3O_3$. This formula suggests that the deuterium atoms are located on the aromatic rings, which is a common strategy to prevent isotopic exchange during sample processing and analysis. The CAS number for the non-labeled Fluralaner is 864731-61-3[1][2][3].

Table 1: Chemical Identifiers and Properties of **Fluralaner-d5**

Property	Value
Chemical Name	4-[5-(3,5-Dichlorophenyl-d3)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-2-methyl-d2-N-{2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl}benzamide (Proposed)
CAS Number	Not definitively assigned. 864725-22-4 has been cited but with an incorrect molecular formula[4].
Molecular Formula	C ₂₂ H ₁₂ D ₅ Cl ₂ F ₆ N ₃ O ₃
Molecular Weight	~561.32 g/mol
Appearance	Typically a white to off-white solid[5]
Solubility	Soluble in organic solvents such as DMSO and acetonitrile[6]

(Note: The exact position of the deuterium atoms may vary depending on the synthesis route. The proposed name and structure are based on the molecular formula and common isotopic labeling practices.)

Proposed Chemical Structure of **Fluralaner-d5**:

(This is a textual representation of the proposed structure where (D) indicates the likely positions of deuterium on the aromatic rings.)

Synthesis of Deuterated Analogs

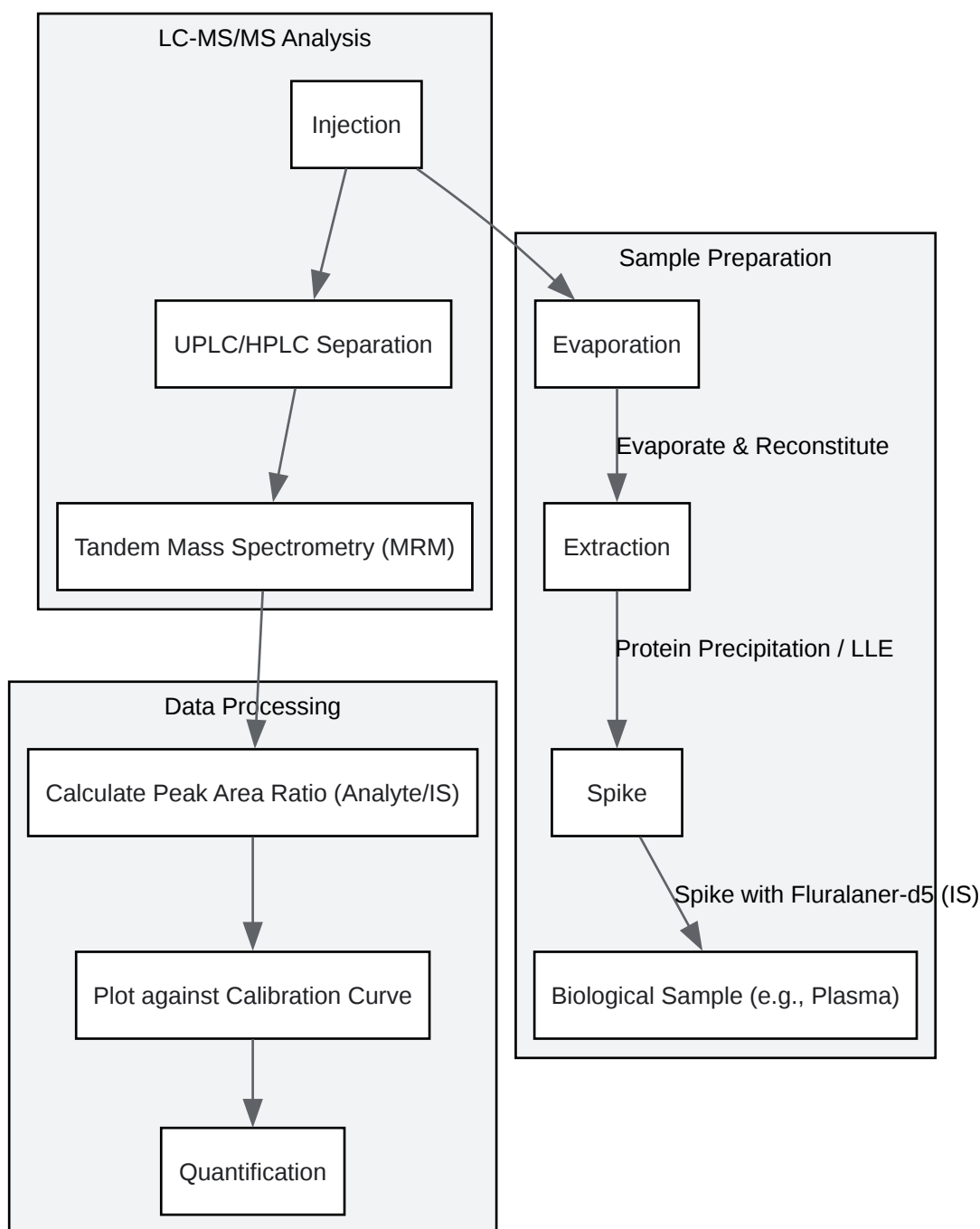
The synthesis of isotopically labeled compounds like **Fluralaner-d5** involves introducing deuterium atoms at specific positions in the molecule. This is typically achieved by using deuterated starting materials or reagents in the synthetic pathway. For **Fluralaner-d5**, this could involve using a deuterated dichlorobenzene or a deuterated toluene derivative during the multi-step synthesis of the final molecule. The complexity of the Fluralaner molecule necessitates a sophisticated, multi-step organic synthesis process to achieve high isotopic purity.

Application in Quantitative Analysis

The primary application of **Fluralaner-d5** is as an internal standard (IS) in quantitative bioanalytical methods, most commonly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing the most accurate quantification.

General Experimental Workflow

The general workflow for the quantification of Fluralaner in a biological matrix (e.g., plasma, tissue) using **Fluralaner-d5** as an internal standard is depicted below.



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Caption: General experimental workflow for Fluralaner analysis using an internal standard.

Representative Experimental Protocol: LC-MS/MS

The following protocol is a representative example for the quantification of Fluralaner in canine plasma, adapted from published methods for Fluralaner analysis^{[7][8][9][10]}.

1. Sample Preparation:

- To 100 μ L of plasma, add 10 μ L of **Fluralaner-d5** internal standard solution (concentration will depend on the expected analyte concentration).
- Add 300 μ L of acetonitrile to precipitate proteins.
- Vortex for 1 minute and centrifuge at 12,000 rpm for 5 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase.

2. LC-MS/MS Conditions:

Table 2: Representative LC-MS/MS Parameters

Parameter	Condition
LC System	UPLC/HPLC System
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Gradient	Start at 30% B, increase to 95% B over 5 min, hold for 1 min, return to 30% B and equilibrate for 2 min.
Injection Volume	5 µL
Column Temperature	40 °C
MS System	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Negative or Positive
MRM Transitions	Fluralaner: e.g., m/z 555.0 -> [Fragment ion] Fluralaner-d5: e.g., m/z 560.0 -> [Corresponding fragment ion]
Collision Energy	Optimized for specific transitions

Method Validation

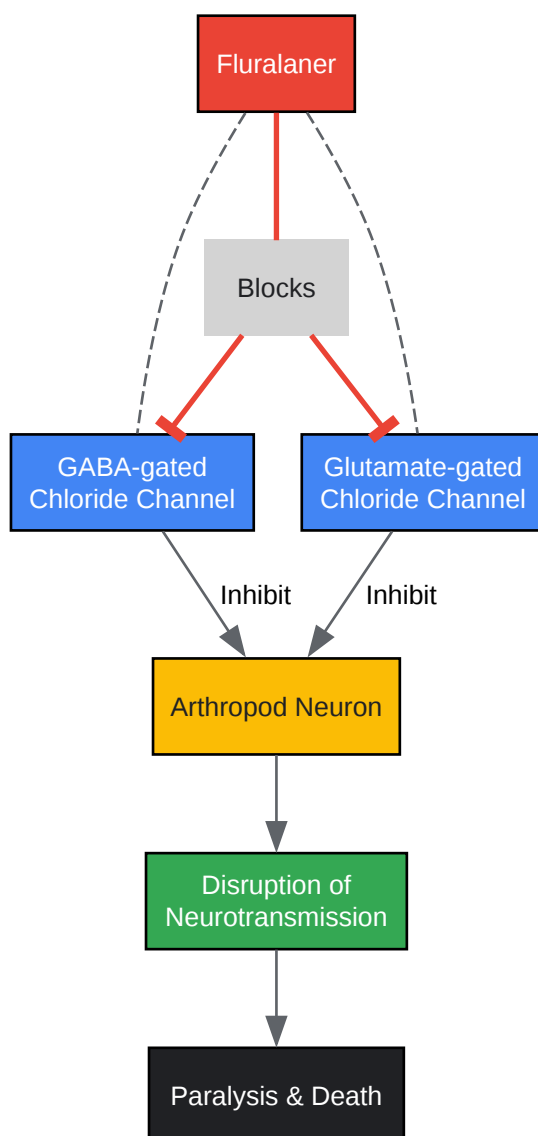
A method using **Fluralaner-d5** as an internal standard would be validated according to regulatory guidelines (e.g., FDA, ICH) to ensure its reliability. The following table presents typical performance characteristics for such a method.

Table 3: Typical Method Validation Parameters

Parameter	Typical Specification
Linearity (r^2)	> 0.99
Calibration Range	1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)	10 ng/mL[7][10]
Accuracy (% Bias)	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)
Precision (%RSD)	< 15% (< 20% at LLOQ)
Matrix Effect	Monitored and compensated for by the internal standard
Recovery	Consistent and reproducible

Mechanism of Action

Fluralaner, and by extension **Fluralaner-d5**, acts as a potent antagonist of ligand-gated chloride channels in the nervous system of arthropods. It primarily targets γ -aminobutyric acid (GABA)-gated chloride channels (GABACls) and L-glutamate-gated chloride channels (GluClIs) [6]. This dual inhibition disrupts neurotransmission, leading to uncontrolled neuronal activity, paralysis, and ultimately the death of the parasite. Fluralaner exhibits high selectivity for insect and acarid neuronal receptors over those of mammals, which accounts for its wide margin of safety in treated animals.



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